molecular formula C18H18N4O3S B2832139 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1226457-36-8

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2832139
CAS No.: 1226457-36-8
M. Wt: 370.43
InChI Key: LTDBJLUXZGLDDO-UHFFFAOYSA-N
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Description

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1,3,4-thiadiazol-2-yl intermediates, which are then coupled with piperidine and pyridinone derivatives under specific conditions. Common reagents used in these reactions include hydrazine hydrate, phenyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine and pyridinone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce thiadiazoline derivatives.

Scientific Research Applications

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-21-8-2-4-13(17(21)23)18(24)22-9-6-12(7-10-22)15-19-20-16(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDBJLUXZGLDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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